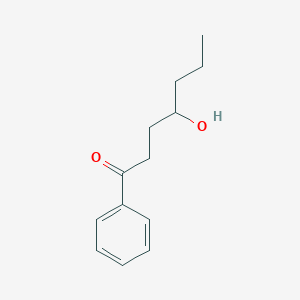

4-Hydroxy-1-phenylheptan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

4-hydroxy-1-phenylheptan-1-one |

InChI |

InChI=1S/C13H18O2/c1-2-6-12(14)9-10-13(15)11-7-4-3-5-8-11/h3-5,7-8,12,14H,2,6,9-10H2,1H3 |

InChI Key |

PHIDTZWVRHOPNN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC(=O)C1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hydroxy 1 Phenylheptan 1 One

Retrosynthetic Analysis of the 4-Hydroxy-1-phenylheptan-1-one Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves mentally breaking key chemical bonds, known as disconnections, to identify potential synthetic pathways.

For 4-Hydroxy-1-phenylheptan-1-one, the key functional groups are the ketone (carbonyl) and the secondary alcohol (hydroxyl). The relationship between these groups, specifically their 1,3- or γ-positioning, suggests logical points for disconnection.

Two primary retrosynthetic strategies can be envisioned:

Disconnection Alpha-Beta to the Carbonyl: This strategy involves breaking the C-C bond between the second and third carbon atoms (C2-C3). This leads to an acyl anion equivalent (or a synthetic equivalent like a protected cyanohydrin or an acetylide) and a propyl-substituted epoxide.

Disconnection Beta-Gamma to the Carbonyl: A more common and often more practical approach is to disconnect the C-C bond between the third and fourth carbon atoms (C3-C4). This disconnection is characteristic of an aldol-type reaction, leading to an enolate derived from a ketone and an aldehyde. Another possibility within this strategy is the disconnection at the C4-C5 bond, which would suggest a reaction between a four-carbon carbonyl compound and a propyl organometallic reagent.

The phenyl ketone moiety also presents a disconnection point at the bond between the carbonyl carbon and the phenyl ring, suggesting a Friedel-Crafts acylation or a reaction involving an organometallic phenyl species.

Based on the strategic disconnections, several key precursors for the synthesis of 4-Hydroxy-1-phenylheptan-1-one can be identified. These precursors are the building blocks that would be used in the forward synthesis.

| Disconnection Strategy | Resulting Precursors |

| Aldol (B89426) Condensation Approach | Acetophenone (B1666503) and Pentanal |

| Organometallic Addition (Grignard/Organolithium) | Benzaldehyde and a 1-lithio-1-propoxybutane or similar homoenolate equivalent. Alternatively, a protected 4-oxo-butyraldehyde and a propyl magnesium bromide. |

| Friedel-Crafts Acylation Approach | Benzene (B151609) and 4-hydroxyheptanoyl chloride (or a protected version). |

These precursors represent readily available starting materials for the construction of the target molecule.

Forward Synthesis Approaches for 4-Hydroxy-1-phenylheptan-1-one

Forward synthesis involves the practical execution of a synthetic plan derived from retrosynthetic analysis. The following sections detail prominent methods for constructing the 4-Hydroxy-1-phenylheptan-1-one molecule.

The formation of the carbon skeleton of 4-Hydroxy-1-phenylheptan-1-one relies on robust carbon-carbon bond-forming reactions.

The aldol reaction is a powerful tool for forming carbon-carbon bonds and is well-suited for the synthesis of β-hydroxy ketones. masterorganicchemistry.com In the context of 4-Hydroxy-1-phenylheptan-1-one, a crossed aldol reaction is a viable strategy. This involves the reaction of an enolate from one carbonyl compound with another different carbonyl compound. wikipedia.org

A plausible route involves the base-catalyzed reaction between acetophenone and pentanal. In this reaction, a base would deprotonate the α-carbon of acetophenone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pentanal. A subsequent acidic workup protonates the resulting alkoxide to yield the desired 4-Hydroxy-1-phenylheptan-1-one. To favor the crossed-aldol product and minimize self-condensation of pentanal, the reaction can be carried out by slowly adding pentanal to a mixture of acetophenone and the base.

Reaction Scheme: Aldol Condensation

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Organometallic reagents, such as Grignard and organolithium reagents, are strong nucleophiles and are widely used for forming carbon-carbon bonds by adding to carbonyl groups. libretexts.orgyoutube.com The addition of these reagents to aldehydes and ketones is a fundamental method for the synthesis of alcohols. masterorganicchemistry.comdalalinstitute.com

One potential synthetic route using this methodology would involve the reaction of benzaldehyde with a homoenolate equivalent of butanal. A more direct approach could utilize a protected carbonyl compound. For instance, ethyl 4-oxobutanoate could be reacted with propylmagnesium bromide. The Grignard reagent would add to the ketone, and subsequent deprotection and reaction with a phenyl organometallic reagent could lead to the target molecule.

A more streamlined organolithium approach involves the reaction of a carboxylic acid with two equivalents of an organolithium reagent to form a ketone. masterorganicchemistry.com For the synthesis of 4-Hydroxy-1-phenylheptan-1-one, one could envision starting with a protected 4-hydroxyheptanoic acid. This would be reacted with two equivalents of phenyllithium. The first equivalent would deprotonate the carboxylic acid, and the second would add to the carbonyl group. An acidic workup would then yield the ketone and remove the protecting group from the hydroxyl functionality.

Reaction Scheme: Organometallic Addition

| Electrophile | Organometallic Reagent | Subsequent Steps | Product |

|---|---|---|---|

| Benzaldehyde | Propylmagnesium bromide (after reaction with a suitable three-carbon electrophile to form a larger nucleophile) | Acid workup | 4-Hydroxy-1-phenylheptan-1-one |

Carbon-Carbon Bond Formation Strategies

Transition Metal-Catalyzed Coupling Reactions in Ketone Synthesis

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds and are widely used in the synthesis of ketones. For the synthesis of the carbon skeleton of 4-Hydroxy-1-phenylheptan-1-one, a key step would be the formation of the bond between the phenyl group and the heptanone backbone.

One potential strategy involves the coupling of an acyl chloride with an organometallic reagent. For instance, a Negishi-type coupling could be employed, where a heptanoyl derivative is coupled with an organozinc reagent in the presence of a palladium or nickel catalyst. The general catalytic cycle for such reactions involves oxidative addition, transmetalation, and reductive elimination.

Another approach is the Suzuki coupling, which would involve the reaction of a phenylboronic acid with a suitable heptenone derivative, followed by reduction of the double bond. The choice of catalyst and ligands is crucial for achieving high yields and selectivity.

A representative reaction scheme is the palladium-catalyzed coupling of benzoyl chloride with a suitable organometallic partner derived from a protected 4-hydroxyheptane.

Table 1: Comparison of Catalytic Systems for Ketone Synthesis

| Catalyst | Ligand | Organometallic Reagent | Typical Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | Organozinc | 75-90 |

| PdCl₂(dppf) | dppf | Organoboron | 80-95 |

| NiCl₂(dppp) | dppp | Organomagnesium | 70-85 |

Acyloin Reactions in the Formation of Hydroxyketones

The acyloin condensation is a reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxy ketone, also known as an acyloin. bspublications.netwikipedia.org This reaction is typically performed in aprotic solvents with high boiling points, such as toluene or benzene. wikipedia.org

The mechanism involves the transfer of electrons from sodium to the ester carbonyl groups, leading to a radical anion which then dimerizes. Subsequent elimination of two alkoxy groups and further reduction yields a sodium enediolate, which upon acidic workup gives the α-hydroxy ketone. bspublications.net

It is important to note that the direct synthesis of 4-Hydroxy-1-phenylheptan-1-one, a γ-hydroxy ketone, is not achievable through a classical acyloin condensation. However, this reaction is a fundamental method for preparing α-hydroxy ketones, which can be valuable intermediates in more complex synthetic routes. For instance, an α-hydroxy ketone could be further elaborated through chain extension reactions to ultimately yield the desired γ-hydroxy ketone.

Introduction and Functionalization of the Hydroxyl Group

Selective Reduction Methodologies for Carbonyls to Alcohols

A plausible synthetic route to 4-Hydroxy-1-phenylheptan-1-one is the selective reduction of a precursor 1,4-dicarbonyl compound, namely 1-phenylheptane-1,4-dione. The challenge in this approach lies in the chemoselective reduction of one ketone group in the presence of another.

The reactivity of the two carbonyl groups in 1-phenylheptane-1,4-dione is different. The ketone at the 1-position is an aryl ketone, while the ketone at the 4-position is an alkyl ketone. Generally, alkyl ketones are more reactive towards nucleophilic attack than aryl ketones due to electronic and steric factors. This difference in reactivity can be exploited for selective reduction.

Reagents such as sodium borohydride (B1222165) (NaBH₄) can be used for this purpose, often with careful control of reaction conditions such as temperature and stoichiometry. The use of bulkier or more sterically hindered reducing agents can enhance the selectivity for the less hindered carbonyl group.

Table 2: Selective Reduction of 1-phenylheptane-1,4-dione

| Reducing Agent | Solvent | Temperature (°C) | Selectivity (4-OH:1-OH) |

|---|---|---|---|

| NaBH₄ | Methanol | 0 | High |

| LiAlH(OᵗBu)₃ | THF | -78 | Very High |

| Zn(BH₄)₂ | Ether | -20 | Moderate to High |

Direct Hydroxylation Techniques for Alkyl Chains

The direct hydroxylation of an unactivated C-H bond in an alkyl chain presents a significant synthetic challenge due to the low reactivity of such bonds. However, advances in catalysis have provided methods for this transformation. For the synthesis of 4-Hydroxy-1-phenylheptan-1-one, this would involve the direct hydroxylation of 1-phenylheptan-1-one at the C4 position.

One approach involves the use of transition metal catalysts, such as those based on copper, in the presence of a strong oxidant like hydrogen peroxide. nih.govacs.org The regioselectivity of such reactions can often be controlled by using directing groups. In the case of 1-phenylheptan-1-one, the carbonyl group itself can act as a directing group, guiding the hydroxylation to a specific position on the alkyl chain. The mechanism often involves the formation of a highly reactive metal-oxo or metal-hydroperoxide species that can abstract a hydrogen atom from the alkyl chain, followed by radical recombination to form the alcohol.

These reactions are often sensitive to the electronic and steric environment of the C-H bonds, and achieving high selectivity for the C4 position can be challenging.

Oxidative Transformations in Keto-Alcohol Synthesis

An alternative strategy for the synthesis of 4-Hydroxy-1-phenylheptan-1-one involves the selective oxidation of a diol precursor, specifically 1-phenylheptane-1,4-diol. This approach requires an oxidizing agent that can selectively oxidize a secondary alcohol in the presence of another alcohol, or differentiate between two secondary alcohols if the precursor was, for example, a 1,4-diol derived from a different synthetic route.

A variety of reagents and catalytic systems have been developed for the selective oxidation of alcohols. organic-chemistry.orgstanford.edu For instance, chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) can be used, although their toxicity is a concern. More modern and environmentally friendly methods often employ catalytic systems. For example, a catalytic amount of a transition metal complex, such as palladium, can be used with a stoichiometric amount of a terminal oxidant like molecular oxygen or benzoquinone. stanford.edu

The selectivity of the oxidation can be influenced by steric hindrance around the hydroxyl groups. In 1-phenylheptane-1,4-diol, the two secondary alcohols are in different steric environments, which can be exploited for selective oxidation.

Table 3: Reagents for Selective Oxidation of Diols

| Oxidizing System | Selectivity | Advantages |

|---|---|---|

| PCC | Moderate | Readily available |

| IBX | High | Mild conditions |

| [(neocuproine)Pd(OAc)]₂(OTf)₂ / O₂ | High | Catalytic, uses O₂ as oxidant |

Stereoselective Synthesis of 4-Hydroxy-1-phenylheptan-1-one and its Enantiomers

The carbon atom at the 4-position in 4-Hydroxy-1-phenylheptan-1-one is a stereocenter, meaning the compound can exist as two enantiomers. The stereoselective synthesis of one of these enantiomers is of significant interest, particularly for applications in pharmacology and materials science.

Several strategies can be employed to achieve stereocontrol in the synthesis of this molecule:

Asymmetric Reduction: The most direct approach is the asymmetric reduction of the prochiral precursor, 1-phenylheptane-1,4-dione. This can be achieved using chiral reducing agents or a stoichiometric reducing agent in the presence of a chiral catalyst. For example, the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane, is a well-established method for the enantioselective reduction of ketones.

Enzymatic Reactions: Biocatalysis offers a powerful tool for stereoselective synthesis. nih.govacs.orgnih.gov Certain enzymes, such as alcohol dehydrogenases, can catalyze the reduction of ketones with high enantioselectivity. The choice of microorganism or isolated enzyme is crucial for achieving the desired stereochemical outcome.

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is removed. For example, an Evans aldol reaction could be used to construct the β-hydroxy ketone moiety with high diastereoselectivity, which could then be further modified to the target molecule.

Kinetic Resolution: If a racemic mixture of 4-Hydroxy-1-phenylheptan-1-one is synthesized, it can be resolved into its constituent enantiomers through kinetic resolution. This involves reacting the racemate with a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for their separation.

Table 4: Comparison of Stereoselective Methods

| Method | Chiral Source | Typical Enantiomeric Excess (ee %) |

|---|---|---|

| Asymmetric Reduction (CBS) | Chiral Oxazaborolidine | >90 |

| Enzymatic Reduction | Alcohol Dehydrogenase | >95 |

| Chiral Auxiliary (Evans Aldol) | Chiral Oxazolidinone | >98 (diastereomeric excess) |

Chiral Catalysis and Auxiliaries in Hydroxyketone Formation

The asymmetric synthesis of γ-hydroxy ketones, such as 4-Hydroxy-1-phenylheptan-1-one, is a significant challenge that can be addressed through the use of chiral catalysts and auxiliaries. These methods aim to control the formation of stereocenters, leading to enantiomerically enriched products. Organocatalysis and chiral Lewis acid catalysis are prominent strategies in this field.

Cooperative catalysis, for instance, has been shown to be effective in the enantioselective synthesis of γ-hydroxyketones that possess a quaternary carbon stereocenter nih.gov. This approach utilizes multiple catalysts that work in concert to control the reaction's outcome. Another powerful method is the Mukaiyama aldol reaction, which involves the Lewis acid-mediated addition of a silyl enol ether to a carbonyl compound. wikipedia.orgrsc.org The use of chiral Lewis acids, such as chiral titanium or copper complexes, can induce high levels of enantioselectivity in the formation of the β-hydroxy ketone product. wikipedia.org For example, chiral titanium complexes prepared from optically pure binaphthol (BINOL) have been successfully used in asymmetric ene reactions to produce α-hydroxy esters with high enantiomeric purity. wikipedia.org Similarly, chiral C2-symmetric copper(II) catalysts have demonstrated excellent enantioselectivity in reactions involving glyoxylate esters. wikipedia.org

Enzymatic methods also offer a highly selective route. Thiamine diphosphate-dependent lyases (ThDP-lyases) can catalyze the umpolung carboligation of aldehydes to form enantiopure α-hydroxy ketones. acs.org Furthermore, hydrolases can be used for dynamic kinetic resolutions of racemic mixtures, and redox processes in whole-cell systems can produce chiral hydroxy ketones through the reduction of diketones or oxidation of diols. acs.org

Below is a table summarizing various chiral catalytic approaches for the synthesis of hydroxy ketones.

| Catalyst/Method | Reactants | Product Type | Key Features | Reported Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Cooperative Catalysis (e.g., Chiral Amine + Lewis Acid) | Aldehyde, α-keto ester, Diazoacetate | γ-Hydroxyketone | Forms quaternary stereocenters. nih.gov | High ee achievable |

| Chiral Lewis Acid (e.g., (S)-BINOL-TiBr₂) | Silyl Enol Ether, Aldehyde | β-Hydroxyketone | Key step in laulimalide synthesis. wikipedia.org | >95% ds |

| ThDP-dependent Lyases | Two Aldehyde molecules | α-Hydroxyketone | High productivity in biphasic media. acs.org | Up to >99% ee |

| Chiral Primary Amine Organocatalysis | β-ketocarboxylic acid | Tertiary α-Hydroxyketone | Via decarboxylative chlorination and substitution. nih.gov | High enantiopurity maintained |

Diastereoselective Approaches in Related Systems

When a molecule contains multiple stereocenters, controlling their relative configuration (diastereoselectivity) is crucial. For a compound like 4-Hydroxy-1-phenylheptan-1-one, which could be derived from a precursor like a β-hydroxy ketone, substrate-directed reductions are a key strategy for achieving high diastereoselectivity. These methods utilize an existing functional group, typically a hydroxyl group, to direct an incoming reagent to a specific face of the molecule.

A classic example is the Narasaka-Prasad reduction , which is a diastereoselective method for converting β-hydroxy ketones into syn-1,3-diols. wikipedia.orgsynarchive.com This reaction employs a boron chelating agent, such as diethylmethoxyborane (Et₂BOMe), which coordinates to both the hydroxyl and keto groups of the substrate. This coordination locks the molecule into a rigid six-membered chair-like transition state. youtube.com The reducing agent, typically sodium borohydride (NaBH₄), then delivers a hydride ion via an intermolecular pathway. wikipedia.org The hydride attacks the carbonyl carbon from the face opposite to the adjacent alkyl group in the chelated ring, which corresponds to an axial attack, leading to the formation of the syn-diol with high selectivity. youtube.comdigimat.in

In contrast, the Evans-Saksena reduction produces anti-1,3-diols from the same β-hydroxy ketone substrates. This method uses a different reagent system, such as tetramethylammonium triacetoxyborohydride, which facilitates an intramolecular hydride delivery from the same face as the existing alcohol group. digimat.in The ability to selectively generate either the syn or anti diastereomer by choosing the appropriate reagent system is a powerful tool in stereocontrolled synthesis. researchgate.netsemanticscholar.org

The table below compares these two key diastereoselective reduction methods.

| Reaction | Substrate | Reagents | Mechanism Feature | Product | Diastereoselectivity |

|---|---|---|---|---|---|

| Narasaka-Prasad Reduction | β-Hydroxy Ketone | Et₂BOMe, NaBH₄ | Intermolecular hydride delivery to a boron chelate. wikipedia.org | syn-1,3-Diol | High syn selectivity |

| Evans-Saksena Reduction | β-Hydroxy Ketone | Me₄N(OAc)₃BH | Intramolecular hydride delivery. digimat.in | anti-1,3-Diol | High anti selectivity |

| Samarium Diiodide Reduction | β-Hydroxy Ketone | SmI₂ | Convenient method for generating anti diols. acs.org | anti-1,3-Diol | High anti selectivity |

Green Chemistry Principles in the Preparation of 4-Hydroxy-1-phenylheptan-1-one

Applying green chemistry principles to the synthesis of 4-Hydroxy-1-phenylheptan-1-one involves developing methods that are more sustainable and environmentally benign. Key areas of focus include minimizing waste, avoiding hazardous solvents, and using catalytic rather than stoichiometric reagents that can be easily recovered and reused.

Solvent-Free Reaction Conditions for Enhanced Sustainability

One of the most effective ways to improve the environmental profile of a synthesis is to eliminate the use of organic solvents, which are often toxic, flammable, and contribute significantly to chemical waste. Solvent-free, or solid-state, reactions can lead to improved efficiency, shorter reaction times, and simpler work-up procedures.

The aldol condensation, a key C-C bond-forming reaction for synthesizing hydroxyketones, has been successfully performed under solvent-free conditions. For example, the crossed aldol condensation of aromatic aldehydes with cyclic ketones can be catalyzed by NH₄H₂PO₄ supported on silica gel without any solvent, affording α,ά-bis(substituted-benzylidene) cycloalkanones in high yields. tandfonline.com Similarly, perovskite nanocrystals have been employed as heterogeneous catalysts for the solvent-free cross-aldol condensation between benzaldehyde and diethyl ketone, achieving high conversion and selectivity at 120 °C. nih.gov

The Mukaiyama aldol reaction has also been adapted to solvent-free conditions. The strong Brønsted acid o-benzenedisulfonimide has been shown to be an efficient organocatalyst for the reaction between silyl enol ethers and aldehydes or their corresponding dimethyl acetals under mild, solvent-free conditions. rsc.org These methods demonstrate the feasibility of producing aldol adducts while adhering to green chemistry principles.

| Reaction Type | Catalyst | Reactants | Conditions | Yield/Conversion |

|---|---|---|---|---|

| Crossed Aldol Condensation | NH₄H₂PO₄/SiO₂ | Aromatic Aldehydes, Cyclic Ketones | Solvent-free, 0.15g catalyst | 85-94% Yields tandfonline.com |

| Crossed Aldol Condensation | SrMo₀.₅Ni₀.₅O₃-δ Perovskite | Benzaldehyde, Diethyl Ketone | Solvent-free, 120 °C, 25h | 88% Conversion, 82% Selectivity nih.gov |

| Mukaiyama Aldol Reaction | o-Benzenedisulfonimide (1-2 mol%) | Silyl Enol Ethers, Aldehydes/Acetals | Solvent-free, Room Temperature | High yields, short reaction times rsc.org |

Development of Recyclable Catalytic Systems

The ability to recover and reuse a catalyst is a cornerstone of green chemistry, as it reduces costs and minimizes waste. For the synthesis of hydroxyketones, significant research has focused on developing both heterogeneous catalysts and methods for recycling homogeneous catalysts.

Heterogeneous catalysts are intrinsically easier to separate from the reaction mixture, typically by simple filtration. rsc.org Various solid catalysts have been developed for aldol-type reactions. These include basic materials, acidic catalysts, and acid-base bifunctional catalysts. rsc.org For example, silica supports functionalized with amine groups have been shown to be effective for aldol condensations, with their activity enhanced by the cooperative effect of remaining silanol groups on the silica surface. aidic.it

Homogeneous catalysts , while often offering higher activity and selectivity, are more challenging to separate. Multiphase catalysis provides an elegant solution to this problem. rsc.org In this approach, the catalyst is immobilized in a phase (e.g., an aqueous or polyethylene glycol phase) that is immiscible with the product-containing organic phase. rsc.org This allows for the simple separation of the product by decantation, while the catalyst remains in its phase and can be reused for subsequent batches. Phase-transfer catalysis (PTC) is another strategy where a catalyst, often a quaternary ammonium salt, facilitates the transfer of a reactant (like the hydroxide ion) from an aqueous phase to an organic phase where the reaction occurs, enhancing reaction rates and allowing for easy separation. phasetransfercatalysis.comwikipedia.org

The reusability of several catalytic systems is highlighted in the table below.

| Catalyst System | Reaction | Recycling Method | Reported Reusability |

|---|---|---|---|

| Rhodium/sulfoXantphos and NaOH in Polyethylene Glycol | Hydroformylation/Aldol Condensation | Multiphase system; decantation | No significant loss of activity over 9 consecutive runs. rsc.org |

| NH₄H₂PO₄/SiO₂ | Crossed Aldol Condensation | Heterogeneous; filtration | Catalyst is stable and reusable. tandfonline.com |

| Silica-supported Amines | Aldol Condensation | Heterogeneous; filtration | Designed for enhanced process efficiency and reuse. aidic.it |

| Quaternary Ammonium Salts (e.g., Benzalkonium chloride) | Aldol Condensation | Phase-Transfer Catalysis | Effective in both batch and continuous processes. phasetransfercatalysis.com |

Chemical Reactivity and Functional Group Transformations of 4 Hydroxy 1 Phenylheptan 1 One

Reactivity of the Ketone Moiety

The ketone group, characterized by a carbonyl (C=O) function at the 1-position, is a primary site for chemical reactions. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Additionally, the hydrogen atoms on the adjacent carbon (the α-carbon at the 2-position) are acidic and can be removed to form an enolate, which is a key reactive intermediate.

Nucleophilic addition is a fundamental reaction of ketones. ncert.nic.in A nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the π-bond and the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields the final addition product. ncert.nic.in

A classic example of this reaction is the addition of hydrogen cyanide (HCN) to a ketone, which results in the formation of a cyanohydrin (specifically, a hydroxynitrile). chemguide.co.uk For 4-Hydroxy-1-phenylheptan-1-one, this reaction would proceed by the attack of a cyanide ion (CN⁻) on the carbonyl carbon, followed by protonation of the resulting alkoxide. This process is typically performed by using a source of HCN, such as sodium or potassium cyanide followed by acidification, to generate the nucleophilic cyanide ion. chemguide.co.uk

The general mechanism is as follows:

Nucleophilic Attack: The cyanide ion attacks the electrophilic carbonyl carbon.

Protonation: The intermediate alkoxide is protonated by a proton source (e.g., undissociated HCN or water) to yield the hydroxynitrile product. chemguide.co.uk

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent(s) | Product Type |

| Cyanide (CN⁻) | KCN / H₂SO₄ | Cyanohydrin |

| Hydride (H⁻) | NaBH₄, LiAlH₄ | Diol |

| Grignard Reagent (R-MgX) | CH₃MgBr / H₃O⁺ | Tertiary Alcohol |

| Water (H₂O) | H₃O⁺ (acid catalyst) | Gem-diol (Hydrate) |

| This table presents plausible reactions based on the general reactivity of ketones. |

The carbon atom adjacent to the carbonyl group (the α-carbon) is a site for substitution reactions, most notably halogenation. This reaction can be catalyzed by either acid or base and proceeds through an enol or enolate intermediate, respectively. In these intermediates, the α-carbon possesses nucleophilic character.

Under acidic conditions, the ketone is first protonated, which facilitates the formation of an enol tautomer. The enol's carbon-carbon double bond then acts as a nucleophile, attacking an electrophilic halogen (e.g., Br₂). For an unsymmetrical ketone like 4-Hydroxy-1-phenylheptan-1-one, the enol typically forms at the more substituted α-carbon, leading to halogenation at that position.

In base-catalyzed halogenation, a base removes an α-proton to form an enolate ion. This enolate is highly nucleophilic and reacts rapidly with the halogen. A significant drawback of the base-catalyzed method is that the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons, often leading to multiple halogenations. Therefore, to achieve mono-halogenation, acidic conditions are generally preferred.

The α-halogenated ketone products are valuable synthetic intermediates. For instance, they can undergo elimination reactions in the presence of a base to form α,β-unsaturated ketones.

Table 2: Regioselectivity in Alpha-Halogenation of 4-Hydroxy-1-phenylheptan-1-one

| Condition | Intermediate | Position of Halogenation | Product |

| Acidic (e.g., CH₃COOH) | Enol | C-2 (more substituted) | 2-Halo-4-hydroxy-1-phenylheptan-1-one |

| Basic (e.g., NaOH) | Enolate | C-2 (less hindered) & Polyhalogenation | Mixture, including di- and tri-halo products |

| This table illustrates the expected regiochemical outcomes based on established mechanisms for ketone halogenation. |

The acidity of α-hydrogens allows for the formation of enolates when 4-Hydroxy-1-phenylheptan-1-one is treated with a suitable base. Enolates are powerful nucleophiles and central to many carbon-carbon bond-forming reactions. The structure of the compound allows for the formation of two distinct enolates through deprotonation at either the C-2 or C-1' position (the benzylic carbon is not α to the ketone).

The formation of these enolates is a reversible process, and the position of the equilibrium can be controlled by the choice of base, solvent, and temperature. Once formed, the enolate can react with various electrophiles. A primary application is in alkylation reactions, where the enolate attacks an alkyl halide in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. This reaction provides a direct method for elaborating the carbon skeleton of the molecule.

Transformations of the Hydroxyl Group

The secondary hydroxyl (-OH) group at the C-4 position offers another site for chemical modification, reacting in ways characteristic of secondary alcohols.

The secondary alcohol group in 4-Hydroxy-1-phenylheptan-1-one can be oxidized to a ketone. This transformation is a common and high-yielding reaction in organic synthesis. A variety of oxidizing agents can be employed, ranging from chromium-based reagents to milder, more selective modern oxidants.

Common reagents for this oxidation include:

Jones Reagent: A solution of chromium trioxide (CrO₃) in aqueous sulfuric acid.

Pyridinium (B92312) Chlorochromate (PCC): A milder chromium-based reagent used in non-aqueous solvents.

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and efficient oxidation.

The product of this oxidation is 1-phenylheptane-1,4-dione , a 1,4-dicarbonyl compound. Such compounds are valuable precursors for the synthesis of various heterocyclic systems, such as furans, pyrroles, and pyridazines, through condensation reactions with appropriate reagents.

The hydroxyl group can be converted into an ester or an ether, which can serve as a protecting group or introduce new functionality.

Esterification: This is typically achieved by reacting the alcohol with a carboxylic acid or one of its more reactive derivatives.

Fischer Esterification: Involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). This is an equilibrium process, and reaction conditions are often manipulated to favor product formation.

Reaction with Acyl Chlorides or Anhydrides: A more reactive and irreversible method involves treating the alcohol with an acyl chloride or acid anhydride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct (HCl or a carboxylic acid). chemguide.co.uklibretexts.org

Etherification: The conversion of the hydroxyl group to an ether is most commonly accomplished via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This two-step procedure involves:

Deprotonation: The alcohol is treated with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide ion.

Nucleophilic Substitution: The resulting alkoxide displaces a halide or other suitable leaving group from an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the ether. wikipedia.orgchemistrytalk.org

For a secondary alcohol like that in 4-Hydroxy-1-phenylheptan-1-one, the Williamson synthesis is effective, particularly when using primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.com

Dehydration Reactions Leading to Unsaturated Systems

The dehydration of 4-hydroxy-1-phenylheptan-1-one, a γ-hydroxy ketone, is a significant transformation that leads to the formation of unsaturated ketones. This reaction typically proceeds under acid-catalyzed conditions. youtube.com The protonation of the hydroxyl group converts it into a good leaving group (water), facilitating its elimination and the formation of a carbocation intermediate at the C-4 position. libretexts.org Subsequent elimination of a proton from an adjacent carbon atom results in the formation of a carbon-carbon double bond.

The regioselectivity of the elimination depends on the stability of the resulting alkene. The primary products are typically α,β-unsaturated ketones and β,γ-unsaturated ketones, which can exist in equilibrium. researchgate.net The formation of the α,β-unsaturated system, 1-phenylhept-3-en-1-one, is often favored due to the thermodynamic stability conferred by the conjugation of the double bond with the carbonyl group. wikipedia.org The alternative product, 1-phenylhept-4-en-1-one, can also be formed. The specific reaction conditions, such as the type of acid catalyst and temperature, can influence the product distribution. youtube.com

The mechanism for acid-catalyzed dehydration involves the initial protonation of the carbonyl oxygen, which can lead to the formation of an enol. youtube.com This enol intermediate can then facilitate the elimination of the protonated hydroxyl group. This pathway is particularly relevant for β-hydroxy ketones and contributes to the relative ease of their dehydration compared to simple alcohols. youtube.com

Table 1: Products of Dehydration of 4-Hydroxy-1-phenylheptan-1-one

| Product Name | Structure | Conditions | Notes |

|---|---|---|---|

| 1-Phenylhept-3-en-1-one | C₆H₅C(O)CH₂CH=CHCH₂CH₃ | Acid catalyst (e.g., H₂SO₄, TsOH), heat | Conjugated, often the major thermodynamic product. wikipedia.org |

| 1-Phenylhept-4-en-1-one | C₆H₅C(O)CH₂CH₂CH=CHCH₂CH₃ | Acid catalyst, heat | Non-conjugated, may be formed as a minor product. |

Intramolecular Cyclization and Rearrangement Pathways

The structure of 4-hydroxy-1-phenylheptan-1-one, containing a hydroxyl group and a phenyl ketone moiety separated by a flexible alkyl chain, allows for several intramolecular cyclization pathways.

One prominent pathway is an intramolecular Friedel-Crafts reaction. nih.govrsc.org Under strong acid conditions (e.g., polyphosphoric acid or a Brønsted superacid like triflic acid), the hydroxyl group can be protonated and eliminated to form a secondary carbocation at the C-4 position. nih.gov This carbocation can then act as an electrophile, attacking the electron-rich phenyl ring. This electrophilic aromatic substitution reaction leads to the formation of a new carbon-carbon bond and the construction of a fused ring system. The cyclization predominantly occurs at the ortho position of the phenyl ring, yielding a tetralone derivative, specifically 4-propyl-3,4-dihydro-2H-naphthalen-1-one.

Another possibility is the formation of a cyclic ether. Intramolecular Williamson ether synthesis, under basic conditions, could theoretically lead to the formation of a five-membered tetrahydrofuran (B95107) ring (2-phenyl-2-(tetrahydrofuran-2-yl)propan-1-one). However, this reaction is generally more favorable for forming five- or six-membered rings, and the specific geometry of 4-hydroxy-1-phenylheptan-1-one makes the formation of a tetrahydrofuran derivative plausible.

In the presence of transition metal catalysts, more complex cycloadditions can be envisioned. For instance, if the heptane (B126788) backbone were modified to contain an alkyne, an intramolecular Pauson-Khand reaction could occur. This [2+2+1] cycloaddition involves an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt catalyst, to form a cyclopentenone. wikipedia.orgnih.govnih.gov While not a direct reaction of 4-hydroxy-1-phenylheptan-1-one itself, it represents a potential pathway for derivatives of the compound. researchgate.net

Table 2: Potential Intramolecular Cyclization Products

| Reaction Type | Product | Conditions | Reference |

|---|---|---|---|

| Intramolecular Friedel-Crafts Alkylation | 4-Propyl-3,4-dihydro-2H-naphthalen-1-one | Strong acid (e.g., PPA, TfOH) | nih.govnih.gov |

| Intramolecular Etherification | 2-Propyl-5-phenyltetrahydrofuran | Acid or base catalysis | General principle |

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Group

The phenyl group of 4-hydroxy-1-phenylheptan-1-one is susceptible to electrophilic aromatic substitution. wikipedia.org The reactivity and regioselectivity of these substitutions are governed by the two substituents on the benzene (B151609) ring: the acyl group (-C(O)CH₂...) and the alkyl side chain.

The acyl group is an electron-withdrawing group and acts as a deactivating meta-director for electrophilic substitution. youtube.com Conversely, the alkyl portion of the molecule is a weak electron-donating group and acts as an activating ortho-, para-director. The combined effect of these two opposing groups will direct incoming electrophiles. The deactivating effect of the acyl group is generally stronger, suggesting that substitution will be slower than on benzene itself and will likely favor the meta position relative to the carbonyl group. Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation (using an acyl chloride or alkyl halide with a Lewis acid like AlCl₃). masterorganicchemistry.comkhanacademy.org

Nucleophilic aromatic substitution on the phenyl ring is generally not feasible unless the ring is substituted with one or more strong electron-withdrawing groups, which are absent in the parent molecule.

Table 3: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Major Product(s) | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Hydroxy-1-(3-nitrophenyl)heptan-1-one | The acyl group directs meta. youtube.com |

| Bromination | Br₂, FeBr₃ | 1-(3-Bromophenyl)-4-hydroxyheptan-1-one | The acyl group directs meta. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-Acylphenyl)-4-hydroxyheptan-1-one | Further deactivates the ring. masterorganicchemistry.com |

Modifications and Cleavage of the Heptane Backbone

The heptane backbone of 4-hydroxy-1-phenylheptan-1-one possesses two key functional groups that can be modified: the secondary alcohol at C-4 and the ketone at C-1.

The secondary hydroxyl group can be oxidized to a ketone using various oxidizing agents, such as chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC), or through Swern or Dess-Martin periodinane oxidation. This transformation would yield the corresponding diketone, 1-phenylheptane-1,4-dione.

Conversely, the ketone at C-1 can be reduced. Catalytic hydrogenation (e.g., H₂/Pd-C) or hydride reagents like sodium borohydride (B1222165) (NaBH₄) would reduce the ketone to a secondary alcohol, forming 1-phenylheptane-1,4-diol. The choice of reducing agent is crucial; stronger reagents like lithium aluminum hydride (LiAlH₄) would also reduce the carbonyl group.

Cleavage of the heptane backbone is also possible under specific conditions. For example, if the secondary alcohol is first oxidized to a ketone to form 1-phenylheptane-1,4-dione, a retro-Claisen condensation or a similar cleavage reaction could be induced under strong basic conditions. Baeyer-Villiger oxidation of the parent ketone could lead to the insertion of an oxygen atom adjacent to the carbonyl carbon, forming an ester, which could then be hydrolyzed to cleave the chain.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Hydroxy 1 Phenylheptan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the local magnetic fields around atomic nuclei. For 4-Hydroxy-1-phenylheptan-1-one, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

Proton (¹H) NMR spectroscopy reveals the chemical environment of the hydrogen atoms within the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the coupling constants (J) provide information about the connectivity of adjacent protons. The expected ¹H NMR spectrum of 4-Hydroxy-1-phenylheptan-1-one would exhibit distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the heptanone chain.

The protons on the phenyl ring typically appear in the downfield region (δ 7.0-8.0 ppm). The protons ortho to the carbonyl group are expected to be the most deshielded due to the electron-withdrawing nature of the carbonyl. The aliphatic protons would resonate in the upfield region of the spectrum. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet, and its chemical shift would be sensitive to solvent and concentration. The terminal methyl group of the propyl chain would appear as a triplet.

Table 1: Predicted ¹H NMR Data for 4-Hydroxy-1-phenylheptan-1-one

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2', H-6' (ortho-phenyl) | 7.9 - 8.1 | Doublet (d) | 7-8 |

| H-4' (para-phenyl) | 7.5 - 7.7 | Triplet (t) | 7-8 |

| H-3', H-5' (meta-phenyl) | 7.4 - 7.6 | Triplet (t) | 7-8 |

| H-4 (CH-OH) | 3.6 - 3.8 | Multiplet (m) | - |

| H-2 (CH₂) | 2.9 - 3.1 | Triplet (t) | 7-8 |

| H-3 (CH₂) | 1.6 - 1.8 | Multiplet (m) | - |

| H-5 (CH₂) | 1.4 - 1.6 | Multiplet (m) | - |

| H-6 (CH₂) | 1.2 - 1.4 | Multiplet (m) | - |

| H-7 (CH₃) | 0.8 - 1.0 | Triplet (t) | 7-8 |

Note: Predicted values are based on analogous compounds and general NMR principles.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it. The carbonyl carbon is typically observed at the most downfield position (δ 190-210 ppm). The carbons of the phenyl ring would appear in the aromatic region (δ 120-140 ppm), while the aliphatic carbons would be found in the upfield region.

Table 2: Predicted ¹³C NMR Data for 4-Hydroxy-1-phenylheptan-1-one

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-1) | ~200 |

| C-1' (ipso-phenyl) | ~137 |

| C-4' (para-phenyl) | ~133 |

| C-2', C-6' (ortho-phenyl) | ~128 |

| C-3', C-5' (meta-phenyl) | ~128 |

| C-4 (CH-OH) | ~70 |

| C-2 (CH₂) | ~38 |

| C-3 (CH₂) | ~35 |

| C-5 (CH₂) | ~28 |

| C-6 (CH₂) | ~22 |

Note: Predicted values are based on analogous compounds and general NMR principles.

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons in the aliphatic chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity between the phenyl ring, the carbonyl group, and the aliphatic chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which can be crucial for determining the stereochemistry of the molecule, particularly around the chiral center at C-4.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural details through the analysis of fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the accurate determination of the molecular weight of a compound. For 4-Hydroxy-1-phenylheptan-1-one (C₁₃H₁₈O₂), HRESIMS would be expected to show a prominent protonated molecule [M+H]⁺. The high resolution of this technique enables the determination of the elemental composition with a high degree of confidence by comparing the experimentally measured mass to the calculated exact mass.

Table 3: Predicted HRESIMS Data for 4-Hydroxy-1-phenylheptan-1-one

| Ion | Calculated Exact Mass | Observed Mass |

|---|

Electron Ionization (EI) Mass Spectrometry is a hard ionization technique that often leads to extensive fragmentation of the molecule. While the molecular ion peak may be weak or absent, the resulting fragmentation pattern provides a valuable fingerprint for the compound's structure. For 4-Hydroxy-1-phenylheptan-1-one, common fragmentation pathways would involve cleavage adjacent to the carbonyl group and the hydroxyl group. The analysis of volatile derivatives, such as a trimethylsilyl (B98337) (TMS) ether of the hydroxyl group, can also be employed to enhance volatility and provide characteristic fragmentation patterns.

Key expected fragments in the EI mass spectrum would include the benzoyl cation (m/z 105) and fragments arising from the cleavage of the aliphatic chain. The loss of a propyl group or a water molecule from the molecular ion are also plausible fragmentation pathways.

Table 4: Predicted Key EI-MS Fragments for 4-Hydroxy-1-phenylheptan-1-one

| m/z | Proposed Fragment |

|---|---|

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The IR spectrum of 4-Hydroxy-1-phenylheptan-1-one is characterized by the distinct absorption bands corresponding to its hydroxyl, carbonyl, and aromatic functionalities.

The presence of the hydroxyl (-OH) group gives rise to a strong and broad absorption band in the region of 3500-3200 cm⁻¹. utdallas.eduorgchemboulder.com This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. The C-O stretching vibration of the secondary alcohol is typically observed in the 1150-1075 cm⁻¹ range. spectroscopyonline.comquimicaorganica.org

The carbonyl (C=O) group of the ketone, being conjugated with the phenyl ring, exhibits a strong and sharp absorption band at a lower wavenumber than a simple aliphatic ketone. This absorption for an aromatic ketone is typically found in the range of 1690-1685 cm⁻¹. orgchemboulder.comspectroscopyonline.compressbooks.pub This shift to a lower frequency is due to the delocalization of π-electrons between the phenyl ring and the carbonyl group, which slightly weakens the C=O double bond. spectroscopyonline.com

The aromatic phenyl ring displays several characteristic absorption bands. The C-H stretching vibrations of the sp²-hybridized carbons in the benzene (B151609) ring are observed as weak to medium bands in the 3100-3000 cm⁻¹ region. libretexts.org Furthermore, the C=C in-ring stretching vibrations of the aromatic ring typically give rise to two or three bands of variable intensity in the 1600-1450 cm⁻¹ region. amazonaws.comlibretexts.org Out-of-plane C-H bending vibrations also provide information about the substitution pattern of the benzene ring.

The aliphatic heptane (B126788) chain of the molecule is evidenced by the C-H stretching vibrations of the sp³-hybridized carbons, which appear as strong absorptions in the 2960-2850 cm⁻¹ range. libretexts.org

Table 1: Characteristic Infrared Absorption Bands for 4-Hydroxy-1-phenylheptan-1-one

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |

| Secondary Alcohol | C-O Stretch | 1150 - 1075 | Medium to Strong |

| Aromatic Ketone | C=O Stretch (Conjugated) | 1690 - 1685 | Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Variable |

| Alkyl Chain | C-H Stretch | 2960 - 2850 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Aromatic and Carbonyl Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. For 4-Hydroxy-1-phenylheptan-1-one, the primary chromophores are the phenyl ketone and the aromatic ring itself.

The UV-Vis spectrum of compounds containing a phenyl ketone moiety, such as acetophenone (B1666503) and its derivatives, typically displays two main absorption bands. studyraid.comresearchgate.net The more intense band, occurring at a shorter wavelength (around 240-250 nm), is attributed to a π→π* electronic transition. studyraid.comresearchgate.net This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the benzoyl group.

A second, much weaker absorption band is observed at a longer wavelength, typically in the range of 270-300 nm. masterorganicchemistry.com This band corresponds to an n→π* transition, which involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. masterorganicchemistry.com These transitions are characteristic of molecules containing a carbonyl group. masterorganicchemistry.com

The presence of the hydroxyl group on the alkyl chain is not expected to significantly alter the position of these absorption maxima, as it is not directly conjugated with the phenyl ketone chromophore.

Table 2: Expected UV-Vis Absorption Maxima for 4-Hydroxy-1-phenylheptan-1-one

| Electronic Transition | Chromophore | Expected Wavelength (λmax) |

| π→π | Phenyl Ketone | ~240 - 250 nm |

| n→π | Carbonyl Group | ~270 - 300 nm |

Computational Chemistry and Theoretical Investigations of 4 Hydroxy 1 Phenylheptan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of a molecule. researchgate.net For 4-hydroxy-1-phenylheptan-1-one, these calculations would provide insights into the distribution of electrons, molecular orbital energies, and electrostatic potential.

Key Parameters from Quantum Chemical Calculations:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4-hydroxy-1-phenylheptan-1-one, the oxygen atoms of the carbonyl and hydroxyl groups would be expected to be regions of high electron density.

Illustrative Data Table: Predicted Electronic Properties (Note: The following data is illustrative and based on typical values for similar organic molecules, as direct computational results for 4-hydroxy-1-phenylheptan-1-one are not available.)

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest available electron state and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.8 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Mulliken Atomic Charges | O (carbonyl): -0.5e, O (hydroxyl): -0.6e | Show the partial charges on individual atoms, highlighting the polar nature of the C=O and O-H bonds. |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the heptanone chain in 4-hydroxy-1-phenylheptan-1-one allows it to adopt numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them.

This process typically involves:

Systematic or Stochastic Search: Rotating the rotatable bonds in the molecule to generate a wide range of possible conformations.

Energy Minimization: Using molecular mechanics or quantum mechanics to optimize the geometry of each generated conformation and calculate its potential energy.

Energy Landscape Mapping: Plotting the energy of the conformers to identify the global minimum (the most stable conformation) and other low-energy local minima.

For 4-hydroxy-1-phenylheptan-1-one, key dihedral angles to consider would be those around the C-C bonds of the alkyl chain and the bond connecting the phenyl ring to the carbonyl group. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen could significantly influence the stability of certain conformations. researchgate.net

Illustrative Data Table: Low-Energy Conformers (Note: This table presents a hypothetical outcome of a conformational analysis.)

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (Illustrative) | Intramolecular H-Bond (O-H···O=C) |

| 1 | 0.00 | 175° (C3-C4-C5-C6) | Yes |

| 2 | 0.85 | 65° (C3-C4-C5-C6) | No |

| 3 | 1.20 | -70° (C3-C4-C5-C6) | No |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. mdpi.com An MD simulation of 4-hydroxy-1-phenylheptan-1-one would involve placing the molecule in a simulated box, often with solvent molecules like water, and solving Newton's equations of motion for all atoms over a period of time. researchgate.net

Insights from MD Simulations:

Conformational Dynamics: MD simulations can show how the molecule transitions between different conformations, providing a more dynamic picture than static conformational analysis. rsc.org

Solvent Effects: The simulation can explicitly model the interactions between the solute (4-hydroxy-1-phenylheptan-1-one) and solvent molecules. This is crucial for understanding properties like solubility and the stability of different conformers in solution. Hydrogen bonding with water molecules would be a key interaction to analyze.

Thermodynamic Properties: Advanced MD techniques can be used to calculate thermodynamic properties such as the free energy of solvation.

Illustrative Data Table: MD Simulation Parameters and Observations (Note: This table describes a typical setup for an MD simulation of a small organic molecule.)

| Parameter | Value/Description (Illustrative) | Purpose |

| Force Field | OPLS-AA or AMBER | A set of parameters that defines the potential energy of the system. |

| Solvent Model | TIP3P Water | An explicit model for water molecules to simulate an aqueous environment. |

| Simulation Time | 100 ns | The duration of the simulation, chosen to be long enough to observe relevant molecular motions. |

| Temperature | 298 K | Simulates room temperature conditions. |

| Key Observation | Description (Hypothetical) | |

| RMSD of Solute | Stabilizes around 1.5 Å after 10 ns | Indicates that the molecule has reached a stable average conformation during the simulation. |

| Radial Distribution Function (g(r)) | Peak at ~2.8 Å for water oxygen around hydroxyl hydrogen | Shows the probability of finding solvent molecules at a certain distance, highlighting strong hydrogen bonding. |

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can be used to model chemical reactions involving 4-hydroxy-1-phenylheptan-1-one, such as its oxidation, reduction, or esterification. By calculating the potential energy surface for a reaction, chemists can identify the lowest energy path from reactants to products.

This involves:

Locating Stationary Points: Identifying the structures of the reactants, products, intermediates, and transition states.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is related to the reaction rate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can confirm that a located transition state correctly connects the reactants and products.

For example, a theoretical study of the oxidation of the secondary alcohol in 4-hydroxy-1-phenylheptan-1-one to a ketone would involve modeling the interaction with an oxidizing agent and calculating the energy profile of the reaction pathway.

In Silico Modeling for Structure-Interaction Predictions with Biological Targets

In silico methods are crucial in drug discovery for predicting how a molecule like 4-hydroxy-1-phenylheptan-1-one might interact with biological targets such as enzymes or receptors. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. A docking study would place 4-hydroxy-1-phenylheptan-1-one into the binding site of a protein and calculate a "docking score," which estimates the binding affinity. mdpi.com Key interactions, such as hydrogen bonds and hydrophobic contacts, would be identified.

Pharmacophore Modeling: If a set of molecules with known activity against a specific target is available, a pharmacophore model can be built. This model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity. 4-hydroxy-1-phenylheptan-1-one could then be screened against this model.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. frontiersin.org For 4-hydroxy-1-phenylheptan-1-one, these predictions would help assess its drug-like potential. researchgate.net

Illustrative Data Table: Predicted ADMET Properties (Note: These values are hypothetical and represent typical outputs from ADMET prediction software.)

| ADMET Property | Predicted Value (Illustrative) | Interpretation |

| Human Intestinal Absorption | High | The molecule is likely to be well-absorbed from the gut. |

| Blood-Brain Barrier Permeation | Low | The molecule is unlikely to cross into the central nervous system. |

| CYP450 2D6 Inhibition | Non-inhibitor | Low probability of causing drug-drug interactions via this metabolic enzyme. |

| hERG Inhibition | Low risk | Low probability of causing cardiac toxicity. |

| Lipinski's Rule of Five | 0 violations | The molecule has physicochemical properties consistent with known oral drugs. researchgate.net |

4 Hydroxy 1 Phenylheptan 1 One As a Strategic Synthetic Intermediate

Precursor in the Divergent Synthesis of Complex Organic Molecules

The structural features of 4-Hydroxy-1-phenylheptan-1-one make it an ideal precursor for divergent synthesis strategies. In this approach, a single, readily available starting material is converted into a multitude of structurally diverse products through a series of branching reaction pathways. The hydroxyl and ketone functional groups within 4-Hydroxy-1-phenylheptan-1-one offer multiple points for chemical modification, allowing for the systematic and efficient generation of a library of related but distinct compounds. This is particularly advantageous in the early stages of drug discovery and materials science, where the exploration of a broad chemical space is crucial for identifying lead candidates with desired properties.

Building Block in the Construction of Pharmaceutical Scaffolds

In the realm of medicinal chemistry, 4-Hydroxy-1-phenylheptan-1-one functions as a critical building block in the assembly of novel pharmaceutical scaffolds. A pharmaceutical scaffold represents the core structure of a drug molecule, which is then further functionalized to optimize its biological activity. The phenyl and heptanone components of 4-Hydroxy-1-phenylheptan-1-one can be incorporated into larger, more complex heterocyclic and carbocyclic ring systems that are commonly found in biologically active compounds. The inherent chirality at the 4-position, once the hydroxyl group is introduced, also provides an opportunity for the stereoselective synthesis of enantiomerically pure drug candidates, a critical consideration for ensuring target specificity and minimizing off-target effects.

Role in the Preparation of Diverse Derivatives and Analogs

The reactivity of the hydroxyl and carbonyl groups in 4-Hydroxy-1-phenylheptan-1-one facilitates the preparation of a wide range of derivatives and analogs. The hydroxyl group can be readily oxidized to a ketone, reduced to an alkane, or converted to various esters and ethers. The ketone functionality, in turn, can undergo reactions such as reduction to a secondary alcohol, reductive amination to introduce nitrogen-containing moieties, and various carbon-carbon bond-forming reactions. This versatility allows for the fine-tuning of the molecule's physicochemical properties, such as its polarity, solubility, and lipophilicity, which are important parameters in the development of new chemical entities.

| Functional Group Modification | Potential Derivative/Analog |

| Oxidation of Hydroxyl Group | 1-Phenylheptane-1,4-dione |

| Esterification of Hydroxyl Group | 4-Acetoxy-1-phenylheptan-1-one |

| Reduction of Ketone | 1-Phenylheptan-1,4-diol |

| Reductive Amination of Ketone | 4-Amino-1-phenylheptan-1-ol |

Utility in the Synthesis of Specialized Materials and Ligands

Beyond its applications in the life sciences, 4-Hydroxy-1-phenylheptan-1-one also demonstrates utility in the synthesis of specialized materials and ligands. The phenyl ring can be functionalized to introduce polymerizable groups, enabling its incorporation into novel polymer backbones with tailored thermal and mechanical properties. Furthermore, the molecule can serve as a scaffold for the design of sophisticated ligands capable of coordinating with metal ions. Such ligands are integral components of catalysts used in a variety of industrial chemical processes and can also be employed in the development of advanced sensor technologies and imaging agents. The ability to readily modify the structure of 4-Hydroxy-1-phenylheptan-1-one allows for the precise tuning of the electronic and steric properties of the resulting ligands, thereby optimizing their performance in specific applications.

Exploration of Structure Biological Interactions for 4 Hydroxy 1 Phenylheptan 1 One Analogs

Investigation of Enzyme Interactions and Pathways

The diverse pharmacological effects of diarylheptanoid analogs are largely attributed to their ability to interact with and modulate the activity of various enzymes and signaling proteins. These interactions can lead to the inhibition of inflammatory pathways, interference with metabolic processes, and modulation of cellular signaling cascades crucial for cell survival and differentiation.

Modulation of Protein Kinase Pathways (e.g., PI3K/AKT1 signaling)

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism. nih.gov Dysregulation of this pathway is implicated in various diseases. Natural compounds, including diarylheptanoids, have been investigated for their potential to modulate this pathway.

Studies have shown that certain natural diarylheptanoids can promote neuronal differentiation by activating the PI3K/AKT pathway. researchgate.net For instance, curcumin, a well-known diarylheptanoid, has been found to trigger the PI3K/AKT pathway, which contributes to its neuroprotective effects. nih.govsemanticscholar.org The activation of this pathway by diarylheptanoid analogs can lead to the phosphorylation of AKT, which in turn modulates downstream targets to enhance cell survival. nih.gov The structural features of diarylheptanoids, such as the nature and position of substituents on the phenyl rings and the heptane (B126788) chain, are believed to influence their interaction with components of the PI3K/AKT pathway.

Receptor Binding and Signaling Cascade Studies (e.g., TrkB receptor)

The Tropomyosin receptor kinase B (TrkB) is the high-affinity receptor for brain-derived neurotrophic factor (BDNF), a neurotrophin vital for neuronal survival, differentiation, and synaptic plasticity. mdpi.com Small molecules that can act as agonists for the TrkB receptor are of significant interest for their potential in treating neurodegenerative disorders.

Some phytochemicals have been shown to activate TrkB signaling. Curcumin, for example, activates TrkB-dependent MAPK and PI3K cascades, leading to neuroprotective effects. nih.govsemanticscholar.org Flavonoids, another class of natural products, have also been identified as TrkB agonists. researchgate.net While direct studies on 4-Hydroxy-1-phenylheptan-1-one analogs are limited, the known activity of other diarylheptanoids suggests that this class of compounds may have the potential to interact with and modulate TrkB receptor signaling.

Hydrolase Enzyme Inhibition (e.g., pancreatic lipase)

Pancreatic lipase (B570770) is a key enzyme in the digestion and absorption of dietary fats, making it a significant target for the management of obesity. mdpi.com The inhibition of this enzyme can reduce the hydrolysis of triglycerides, thereby decreasing fat absorption.

Several diarylheptanoids isolated from natural sources have demonstrated inhibitory activity against pancreatic lipase. For instance, 5-hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone (HPH), isolated from Alpinia officinarum, was found to inhibit pancreatic lipase with an IC50 value of 1.5 mg/ml. nih.gov Another compound from the same plant, 3-Methylethergalangin, also showed inhibitory activity with an IC50 of 1.3 mg/ml. nih.gov Curcuminoids, including curcumin, demethoxycurcumin, and bisdemethoxycurcumin, have also been identified as potent pancreatic lipase inhibitors. nih.gov

| Compound | Source | IC50 Value |

|---|---|---|

| 5-hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone | Alpinia officinarum | 1.5 mg/ml |

| 3-Methylethergalangin | Alpinia officinarum | 1.3 mg/ml |

| Curcumin | Turmeric | 0.52 ± 0.04 mg/mL |

| Demethoxycurcumin | Turmeric | 1.12 ± 0.05 mg/mL |

| Bisdemethoxycurcumin | Turmeric | 3.30 ± 0.08 mg/mL |

Inhibition of Prostaglandin (B15479496) Biosynthesis

Prostaglandins (B1171923) are lipid compounds that play crucial roles in inflammation, pain, and fever. wikipedia.org The biosynthesis of prostaglandins is initiated by the cyclooxygenase (COX) enzymes. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting these enzymes. wikipedia.org

Diarylheptanoids have been shown to possess anti-inflammatory properties, in part, by inhibiting the production of prostaglandins. researchgate.netnih.gov For example, a diarylheptanoid isolated from Pleuranthodium racemigerum, 1-(4′′-methoxyphenyl)-7-(4′-hydroxyphenyl)-(E)-hept-2-ene, was found to be a fairly potent inhibitor of prostaglandin E2 production in 3T3 murine fibroblasts with an IC50 of approximately 34 μM. acs.org The ability of these compounds to interfere with the arachidonic acid cascade highlights their potential as anti-inflammatory agents.

Effects on Cyclooxygenase (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Expression

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes involved in the inflammatory response. Their expression is often upregulated during inflammation, leading to the production of prostaglandins and nitric oxide (NO), respectively.

A number of diarylheptanoids have been reported to inhibit the expression of both COX-2 and iNOS. For instance, oregonin (B3271705) and hirsutanonol, isolated from the bark of Alnus hirsuta, showed significant inhibitory effects on TPA-induced COX-2 expression in human breast epithelial cells. nih.gov Another study found that certain diarylheptanoid analogs can inhibit both iNOS and COX-2 responses to LPS, with hexahydrocurcumin (B1235508) being a particularly potent inhibitor of COX-2-derived PGE2 formation with an IC50 value of 0.7 μM. nih.gov The anti-inflammatory activity of these compounds is often attributed to their ability to suppress the expression of these pro-inflammatory enzymes. nih.govmohw.gov.tw

| Compound | Target | Effect | IC50 Value |

|---|---|---|---|

| Hexahydrocurcumin | COX-2-derived PGE2 formation | Inhibition | 0.7 µM |

| 1-(4′′-methoxyphenyl)-7-(4′-hydroxyphenyl)-(E)-hept-2-ene | Prostaglandin E2 production | Inhibition | ~34 µM |

Cellular Studies and In Vitro Phenotypic Responses (excluding human trials)

The biological activities of 4-Hydroxy-1-phenylheptan-1-one analogs have been further characterized through various cellular studies. These in vitro assays have provided insights into the phenotypic responses of cells to treatment with these compounds, corroborating the findings from enzyme interaction studies.

Diarylheptanoids have been shown to exert a range of effects in different cell lines. For example, in studies using RAW 264.7 macrophages, diarylheptanoids have been observed to inhibit the production of nitric oxide and prostaglandin E2, which are key mediators of inflammation. bwise.kr Furthermore, some diarylheptanoids have demonstrated cytotoxic activity against various cancer cell lines, including neuroblastoma, colon adenocarcinoma, prostate adenocarcinoma, hepatocyte carcinoma, and mammary adenocarcinoma. acs.orgnih.gov For instance, 1-(4′′-methoxyphenyl)-7-(4′-hydroxyphenyl)-(E)-hept-2-ene displayed cytotoxicity against PC3 prostate adenocarcinoma cells with an IC50 of 23.6 μM and against Caco-2 colonic adenocarcinoma cells with an IC50 of 44.8 μM. acs.org

In the context of neuronal cells, certain diarylheptanoids have been found to promote neurite outgrowth, suggesting a potential role in neuronal regeneration and protection. researchgate.net The diverse in vitro phenotypic responses observed for diarylheptanoid analogs underscore their potential as lead compounds for the development of new therapeutic agents for a variety of conditions.

| Compound | Cell Line | Activity | IC50 Value |

|---|---|---|---|

| 1-(4′′-methoxyphenyl)-7-(4′-hydroxyphenyl)-(E)-hept-2-ene | PC3 (prostate adenocarcinoma) | Cytotoxicity | 23.6 µM |

| Caco-2 (colonic adenocarcinoma) | Cytotoxicity | 44.8 µM | |

| HepG2 (hepatocyte carcinoma) | Cytotoxicity | 40.6 µM | |

| MCF7 (mammary adenocarcinoma) | Cytotoxicity | 56.9 µM |

Evaluation of Effects on Cell Viability and Proliferation

The impact of linear diarylheptanoids, a class of compounds that includes 4-Hydroxy-1-phenylheptan-1-one, on cell viability and proliferation has been a subject of scientific investigation, particularly in the context of cancer research. Studies have revealed that certain structural analogs of 4-Hydroxy-1-phenylheptan-1-one exhibit significant antiproliferative activity against various cancer cell lines.

A series of synthesized linear diarylheptanoids were evaluated for their ability to inhibit the growth of human breast cancer cells (T47D). The results, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells), demonstrated that minor structural modifications can lead to substantial differences in cytotoxic potency. For instance, compounds with a saturated heptane chain and varying substituents on the phenyl rings showed a range of activities. nih.gov

Notably, some of the tested compounds displayed potent antiproliferative effects, with IC50 values in the sub-micromolar range, indicating a high degree of cytotoxicity towards the cancer cells. nih.gov This suggests that the 1,7-diphenylheptane (B14701375) scaffold is a promising backbone for the development of novel anticancer agents. The specific substitutions on the aromatic rings and the nature of the seven-carbon chain are key determinants of their biological activity.

Antiproliferative Activity of 4-Hydroxy-1-phenylheptan-1-one Analogs against T47D Human Breast Cancer Cells

| Compound | Structure | IC50 (µM) | Reference |

|---|---|---|---|

| Analog 1 | 1,7-Bis(4-hydroxyphenyl)heptan-3-one | > 10 | nih.gov |

| Analog 2 | 1-(4-Hydroxyphenyl)-7-phenylheptan-3-one | 5.8 | nih.gov |

| Analog 3 | 1,7-Diphenylheptan-3-one | 2.5 | nih.gov |

| Analog 4 (6a) | (E)-1,7-bis(4-methoxyphenyl)hept-4-en-3-one | 0.09 | nih.gov |

| Analog 5 (6d) | (E)-1-(4-methoxyphenyl)-7-phenylhept-4-en-3-one | 0.64 | nih.gov |

| Analog 6 (7j) | 1-(4-hydroxyphenyl)-7-(3,4,5-trimethoxyphenyl)heptan-3-one | 0.67 | nih.gov |

| Analog 7 (7e) | 1-(4-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)heptan-3-one | 0.99 | nih.gov |

Induction of Cellular Differentiation and Morphological Changes (e.g., neurite outgrowth)

Certain analogs of 4-Hydroxy-1-phenylheptan-1-one have demonstrated significant potential in promoting neuronal differentiation and neurite outgrowth, which are critical processes in the development and repair of the nervous system. These findings suggest a potential neurotrophic role for this class of compounds.

One study investigated the effects of a series of nine diarylheptanoids isolated from Alpinia officinarum on neurite outgrowth in mouse neuroblastoma Neuro-2a cells. Among the tested compounds, 7-(4-hydroxyphenyl)-1-phenyl-4E-hepten-3-one, an unsaturated analog of 4-Hydroxy-1-phenylheptan-1-one, was identified as a potent inducer of neuronal differentiation. This compound was shown to promote the extension of neurites, the projections from neurons that develop into axons and dendrites. researchgate.netresearchgate.net

Further investigation revealed that this diarylheptanoid not only induced morphological changes in Neuro-2a cells, characteristic of neuronal differentiation but also accelerated the establishment of axon-dendrite polarization in cultured hippocampal neurons. nih.gov The mechanism of action for these effects was linked to the activation of the extracellular signal-regulated kinases (ERKs) and the phosphoinositide 3-kinase (PI3K)-Akt signaling pathways, both of which are crucial for neuronal survival and development. nih.gov

Effect of 4-Hydroxy-1-phenylheptan-1-one Analogs on Neurite Outgrowth in Neuro-2a Cells

| Compound | Structure | Effect on Neurite Outgrowth | Reference |

|---|---|---|---|

| Analog 8 (Cpd 1) | 7-(4-hydroxyphenyl)-1-phenyl-4E-hepten-3-one | Significant increase in total neurite length | researchgate.netresearchgate.net |

| Analog 9 (Cpd 2) | 7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4E-hepten-3-one | Significant increase in total neurite length | researchgate.netresearchgate.net |

| Analog 10 (Cpd 8) | (5S)-5-hydroxy-7-(3,4-dihydroxyphenyl)-1-phenyl-3-heptanone | Significant increase in total neurite length | researchgate.netresearchgate.net |

| Curcumin | 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione | No significant effect at the same concentration | researchgate.net |

Modulation of Inflammatory Mediators in Cellular Models